flavanones six-prénylés

6-Prenylated Flavanones are a class of natural products characterized by the presence of a prenyl group at the 6-position of the flavanone scaffold. These compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Structurally, they consist of a chromenecoumarin ring system with unique substituents that contribute to their distinctive bioactivity profiles.

Flavanones are derived from the flavonoid family, which is known for its diverse structures and pharmacological activities. The prenylation at position 6 introduces additional functionalities and enhances their lipophilicity, enabling better cellular penetration and interaction with various biological targets. These compounds are commonly found in plants such as citrus fruits, buckwheat, and other herbs.

Research into 6-prenylated flavanones has shown promising results in the treatment of chronic diseases due to their potent antioxidant properties. They can scavenge free radicals effectively, reducing oxidative stress and inflammation. Additionally, studies suggest potential therapeutic applications in cancer prevention and therapy, owing to their ability to induce apoptosis and inhibit tumor cell proliferation.

Due to their complexity and multifaceted biological activities, 6-prenylated flavanones have garnered significant attention from both academic researchers and pharmaceutical industries for developing new drug candidates with enhanced efficacy.

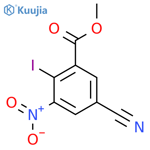

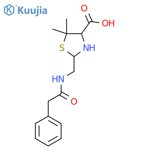

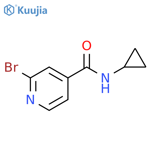

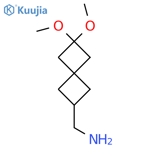

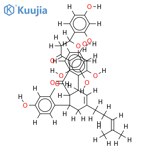

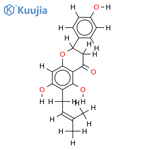

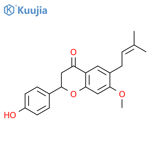

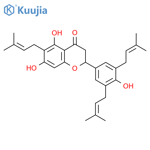

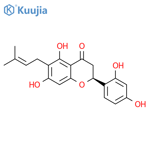

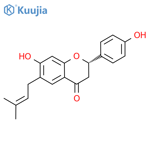

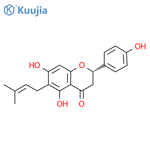

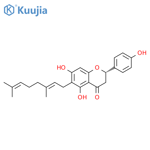

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

|

Sanggenon G | 85698-31-3 | C40H38O11 |

|

(2R/S)-6-PNG | 68682-01-9 | C20H20O5 |

|

Bavachinin | 19879-30-2 | C21H22O4 |

|

4',5,7-Trihydroxy-3',5',6-triprenylflavanone | 188801-19-6 | C30H36O5 |

|

Cudraflavanone B | 597542-74-0 | C20H20O6 |

|

Bavachin | 19879-32-4 | C20H20O4 |

|

(2S)-6-Prenylnaringenin | 68236-13-5 | C20H20O5 |

|

(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one | 97126-57-3 | C25H28O5 |

Littérature connexe

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

Fournisseurs recommandés

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés